3,4-Diphenylbut-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Diphenylbut-3-en-2-one involves the Grignard reaction. This reaction is a classic method of carbon-carbon bond formation. In this process, ethyl acetoacetate is first converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid. The protected compound then undergoes a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of protecting groups, as described in the Grignard reaction, are likely to be employed on a larger scale with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylbut-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted enones or other derivatives.
Scientific Research Applications
3,4-Diphenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 3,4-Diphenylbut-3-en-2-one exerts its effects involves its ability to participate in various chemical reactions. The compound’s enone structure allows it to act as an electrophile, making it reactive towards nucleophiles. This reactivity is central to its interactions with biological molecules and its potential therapeutic effects. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: Another enone with a similar structure but different substitution pattern.
Benzophenone: A related compound with two phenyl groups attached to a carbonyl group, but lacking the enone structure.
Uniqueness
3,4-Diphenylbut-3-en-2-one is unique due to its specific substitution pattern and the presence of both phenyl groups and an enone structure. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
1722-69-6 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
PXTNHINUEHWZIX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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